The synthesis of 4-Propylimidazolidin-2-one can be achieved through several methods, primarily focusing on the cyclization of appropriate precursors. One common approach involves the reaction of propargylic ureas with suitable amines under basic conditions, leading to the formation of imidazolidinones via intramolecular hydroamidation. For instance, a study reported an organocatalyzed synthesis that effectively produced imidazolidin-2-ones using propargylic ureas as starting materials .
The molecular structure of 4-Propylimidazolidin-2-one can be described as follows:
4-Propylimidazolidin-2-one participates in various chemical reactions due to the presence of its reactive functional groups. Notable reactions include:
The physical and chemical properties of 4-Propylimidazolidin-2-one are crucial for its application in pharmaceuticals:
Properties can be characterized using techniques such as:
4-Propylimidazolidin-2-one has several scientific applications:
The imidazolidin-2-one scaffold is a saturated five-membered heterocycle featuring two nitrogen atoms at positions 1 and 3 and a carbonyl group at position 2. This core structure exhibits planar geometry and significant dipole moments (3.5–4.5 D), enabling strong hydrogen-bonding interactions with biological targets [4]. The N-1 and N-3 positions serve as key sites for derivatization, while substitutions at C-4 and C-5 influence ring conformation and biological activity.
4-Propylimidazolidin-2-one incorporates an alkyl chain at the C-4 position, distinct from common aryl-substituted variants like 4-phenylimidazolidin-2-one (CID 322644) [2]. This propyl substitution enhances lipophilicity (calculated logP ≈ 1.2) and introduces conformational flexibility, impacting both physicochemical properties and biological interactions. Imidazolidin-2-one derivatives demonstrate diverse pharmacological activities, including:
Table 1: Biological Activities of Imidazolidin-2-one Derivatives
Activity | Structural Feature | Example Compound |
---|---|---|
Muscarinic M3 antagonism | Diaryl substitution at N-1/C-5 | Tertiary amine derivatives [5] |
Anticonvulsant | Fused imidazo[2,1-b]thiadiazole | 2-Oxoimidazolidinyl derivatives [8] |
Anti-inflammatory | 5-Arylidene hydantoin | Hydantoin analogs [4] |
The functional versatility arises from the scaffold’s ability to mimic peptide bonds and participate in dipole-stabilized receptor interactions, making it valuable in drug design for neurological and metabolic disorders [5] [8].
The propyl group at C-4 distinguishes 4-propylimidazolidin-2-one from related compounds like 4-phenyl derivatives (e.g., CID 322644 [2]) or 1-propyl variants (e.g., 1-propylimidazolidin-2-amine, CID 175504396 [3]). This alkyl substituent confers three key characteristics:
Table 2: Synthetic Routes to 4-Alkylimidazolidin-2-ones
Method | Reactants | Conditions | Yield |
---|---|---|---|
Cyclocondensation [4] | 1,2-Diamine + Propionaldehyde/urea | Polyphosphoric ester, 120°C | 80–95% |
Reductive Amination [10] | 4-Aminopiperidine + Propyl isocyanate | THF, reflux | 75% |
Microwave-Assisted [4] | Aldehyde + N-substituted urea | MW, 150°C, 10 min | 85% |
The exploration of imidazolidin-2-ones has evolved through distinct phases:
The development of 4-propylimidazolidin-2-one reflects this trajectory—transitioning from a synthetic curiosity to a tailored scaffold for receptor-specific drug design. Its progression illustrates broader trends in heterocyclic chemistry: balancing lipophilicity, conformational flexibility, and target engagement through strategic alkyl substitution.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1